![molecular formula C9H12 B13347736 2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)
2-Ethynylspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylspiro[3.3]heptane typically involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for about 16 hours. The product is then purified using vacuum distillation or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The spirocyclic core can participate in substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-Ethynylspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: Its bioisosteric properties make it useful in the design of biologically active compounds, potentially leading to new drugs.
Medicine: It has been incorporated into the structures of various drugs, enhancing their potency and stability.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-Ethynylspiro[3.3]heptane exerts its effects is primarily through its ability to mimic benzene rings in biological systems. This allows it to interact with molecular targets in a similar manner to benzene-containing compounds. The spirocyclic structure provides unique steric and electronic properties, which can influence the binding affinity and activity of the compound in biological assays .
Comparaison Avec Des Composés Similaires
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Comparison: 2-Ethynylspiro[3.3]heptane is unique due to its non-coplanar exit vectors, which differentiate it from other saturated benzene bioisosteres. This structural feature can lead to distinct physicochemical properties and biological activities, making it a valuable scaffold in drug design and materials science .
Propriétés
Formule moléculaire |
C9H12 |
|---|---|
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
2-ethynylspiro[3.3]heptane |
InChI |
InChI=1S/C9H12/c1-2-8-6-9(7-8)4-3-5-9/h1,8H,3-7H2 |
Clé InChI |
TWIIXHFRISFZAW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC2(C1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
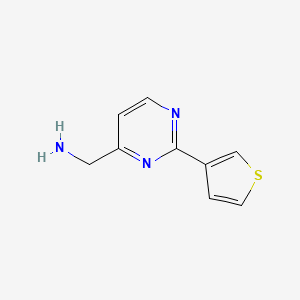
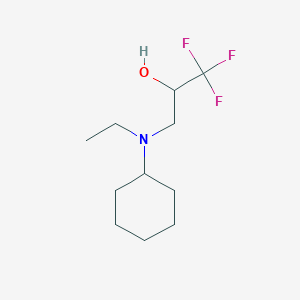
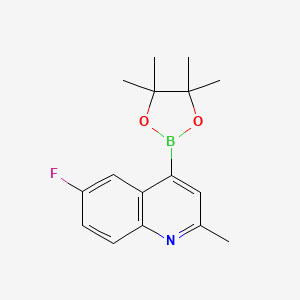
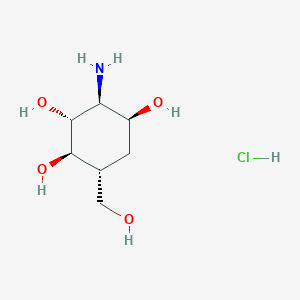
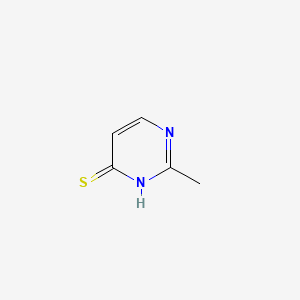
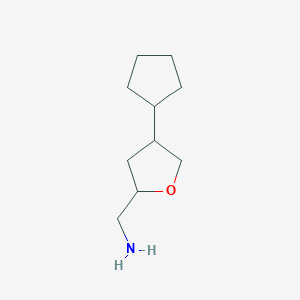
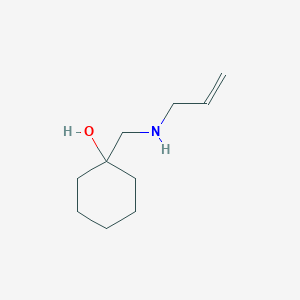
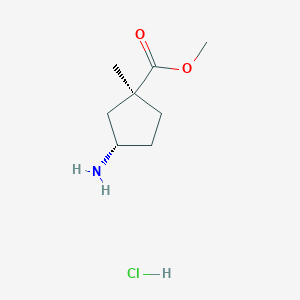

![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
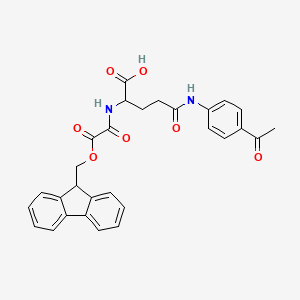

![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
